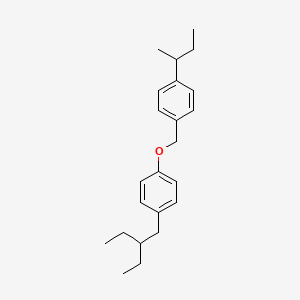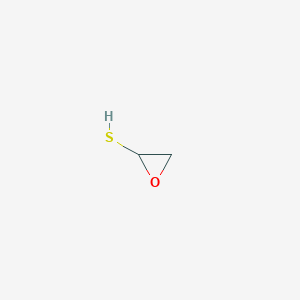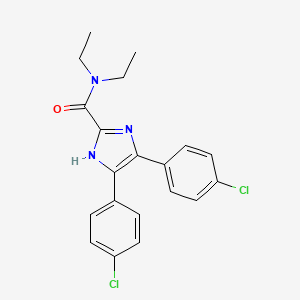![molecular formula C28H52INO2 B14290899 1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide CAS No. 113817-94-0](/img/structure/B14290899.png)
1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide is a complex organic compound with a unique structure that includes a piperidine ring, an alkyne group, and a long-chain ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide typically involves multiple steps. One common route includes the following steps:
Formation of the Alkyne Group: The alkyne group can be introduced through a reaction involving a terminal alkyne and an appropriate halide under basic conditions.
Esterification: The octadecanoyloxy group is introduced via esterification, where octadecanoic acid reacts with an alcohol in the presence of an acid catalyst.
Quaternization: The final step involves the quaternization of the piperidine ring with methyl iodide to form the quaternary ammonium iodide.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to interact with lipid membranes.
Industry: Used in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide involves its interaction with molecular targets such as lipid membranes. The long-chain ester allows it to embed in lipid bilayers, potentially disrupting membrane integrity or facilitating the delivery of other molecules. The piperidine ring and alkyne group may also interact with specific proteins or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-1-[4-(hexadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide
- 1-Methyl-1-[4-(dodecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide
Uniqueness
1-Methyl-1-[4-(octadecanoyloxy)but-2-YN-1-YL]piperidin-1-ium iodide is unique due to its long-chain ester, which imparts distinct amphiphilic properties. This makes it particularly useful in applications involving lipid membranes and drug delivery, where similar compounds with shorter chains may not be as effective.
Propriétés
Numéro CAS |
113817-94-0 |
|---|---|
Formule moléculaire |
C28H52INO2 |
Poids moléculaire |
561.6 g/mol |
Nom IUPAC |
4-(1-methylpiperidin-1-ium-1-yl)but-2-ynyl octadecanoate;iodide |
InChI |
InChI=1S/C28H52NO2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-23-28(30)31-27-22-21-26-29(2)24-19-17-20-25-29;/h3-20,23-27H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
UFNVXSZJSXXLKX-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCC#CC[N+]1(CCCCC1)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,2-Dibromo-4,5-bis[(dodecylsulfanyl)methyl]benzene](/img/structure/B14290867.png)



![6-Chloro-1,2-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B14290889.png)

![2-[(1,2,3,3,4,4,4-Heptafluorobut-1-en-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14290895.png)
![{2-[Butyl(phenyl)amino]ethyl}phosphonic acid](/img/structure/B14290897.png)
